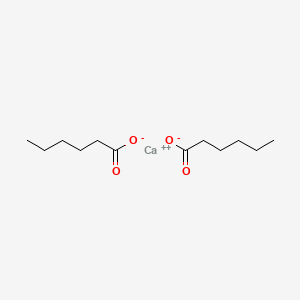

Calcium hexanoate

Description

Calcium hexanoate, systematically named calcium 2-ethylhexanoate (IUPAC name: calcium 2-ethylhexanoate), is a calcium salt of 2-ethylhexanoic acid. Its chemical formula is (C₈H₁₅O₂)₂Ca, with a molecular weight of 342.52 g/mol (anhydrous) . The compound is commonly referred to as "calcium octoate" in industrial contexts and is identified by CAS No. 136-51-6 . Structurally, it consists of a calcium ion coordinated by two 2-ethylhexanoate anions, which feature branched alkyl chains enhancing solubility in organic solvents .

This compound is utilized as a catalyst in polyurethane and polymer synthesis, a stabilizer in PVC production, and a drying agent in paints and coatings .

Properties

CAS No. |

38708-95-1 |

|---|---|

Molecular Formula |

C12H22CaO4 |

Molecular Weight |

270.38 g/mol |

IUPAC Name |

calcium;hexanoate |

InChI |

InChI=1S/2C6H12O2.Ca/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8);/q;;+2/p-2 |

InChI Key |

BSJIICUVGMPYSD-UHFFFAOYSA-L |

SMILES |

CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Ca+2] |

Canonical SMILES |

CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Ca+2] |

Other CAS No. |

38708-95-1 |

Related CAS |

142-62-1 (Parent) |

Synonyms |

Bi(OHex)3 bismuth(III)hexanoate calcium hexanoate calcium N-hexanoate caproate caproic acid caproic acid sodium salt capronic Acid hexanoate hexanoic acid hexanoic acid, barium salt hexanoic acid, calcium salt hexanoic acid, copper (2+) salt hexanoic acid, manganese (2+) salt hexanoic acid, nickel (2+) salt hexanoic acid, potassium salt hexanoic acid, rhodium (2+) salt hexanoic acid, sodium salt hexanoic acid, sodium salt (1:1) hexanoic acid, sodium salt, 1-(11)C-labeled n-caproic acid sodium caproate sodium capronate sodium hexanoate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Calcium Compounds

The following table and analysis compare calcium hexanoate with structurally or functionally analogous calcium salts:

Structural and Functional Insights

- Solubility Trends: this compound’s branched alkyl chain grants superior solubility in nonpolar media compared to inorganic salts like calcium carbonate or oxalate . In contrast, calcium gluconate and chloride exhibit high water solubility due to polar functional groups (–OH, Cl⁻) .

- Pharmacological Utility: Calcium gluconate and glucoheptonate (see ) are preferred in intravenous therapies due to rapid bioavailability, whereas this compound’s organic solubility limits its medical use .

- Industrial Applications: this compound outperforms calcium stearate in PVC stabilization due to lower migration rates . Calcium chloride’s hygroscopicity makes it ideal for moisture control, a property absent in hexanoate .

- Toxicity Profiles: While calcium carbonate and gluconate are safe at recommended doses, calcium chloride and oxalate pose risks of hypercalcemia and nephrotoxicity, respectively . This compound’s low toxicity under normal use conditions is notable .

Research Findings

- A 2018 study comparing calcium supplements highlighted calcium carbonate’s poor bioavailability (≈27%) versus organic salts like gluconate (≈36%) . This compound’s bioavailability remains unstudied but may align with lipid-soluble compounds.

- The Canadian CMP assessment (2017) classified this compound as low risk, whereas its ester analog, 2-ethylhexyl-2-ethylhexanoate (CAS 7425-14-1), was flagged for environmental persistence .

- Calcium oxalate’s role in kidney stone formation is well-documented, with crystal growth inhibited by citrate salts—a contrast to hexanoate’s industrial niche .

Q & A

Q. What are the established methods for synthesizing calcium hexanoate, and how can purity be optimized?

this compound is typically synthesized via neutralization reactions between hexanoic acid and calcium hydroxide or carbonate. To optimize purity, stoichiometric ratios (e.g., 2:1 molar ratio of hexanoic acid to calcium base) should be maintained under controlled pH (7–9) and temperature (60–80°C) . Post-synthesis, recrystallization in anhydrous ethanol or acetone can remove residual salts. Purity validation requires techniques like elemental analysis (C/H/Ca quantification) and titration .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and bonding?

- X-ray crystallography : Resolves coordination geometry and bond angles (e.g., Ca–O bond lengths ~2.4–2.6 Å, as seen in analogous calcium carboxylates) .

- FTIR spectroscopy : Identifies carboxylate stretching vibrations (antisymmetric ν~1540–1650 cm⁻¹, symmetric ν~1400–1450 cm⁻¹) .

- NMR spectroscopy : ¹³C NMR detects chemical shifts for carbonyl carbons (~180 ppm) and alkyl chains .

Q. How does this compound’s stability vary under different environmental conditions?

Thermal stability can be assessed via thermogravimetric analysis (TGA), showing decomposition stages (e.g., water loss <150°C, carboxylate decomposition >250°C) . Hydrolytic stability is pH-dependent; acidic conditions (pH <5) protonate carboxylate ligands, while alkaline conditions (pH >10) may precipitate calcium hydroxide .

Advanced Research Questions

Q. How can experimental design improve the yield of this compound in non-aqueous systems?

Use response surface methodology (RSM) to optimize variables like solvent polarity (e.g., ethanol/water mixtures), reaction time, and agitation rates. For example, a central composite design (CCD) can model interactions between temperature and molar ratios, with ANOVA validating significance (p <0.05) . Controlled atmosphere reactors (N₂ or Ar) prevent carbonate contamination from CO₂ .

Q. How should researchers address contradictions in reported thermodynamic data for this compound?

Discrepancies in enthalpy of formation (±5–10 kJ/mol) may arise from impurities or measurement techniques. Resolve by:

- Cross-validating calorimetry (e.g., DSC) with computational methods (DFT calculations for lattice energy) .

- Reporting detailed experimental conditions (e.g., heating rate, sample mass) per Nature Research’s statistical guidelines .

Q. What novel applications of this compound are being explored in sustainable chemistry?

- CO₂ conversion : Synthetic co-cultures (e.g., Acetobacterium woodii and Clostridium drakei) can produce hexanoate from CO₂ and H₂, with this compound as a intermediate .

- Drug delivery : Calcium carboxylates’ biocompatibility supports their use in encapsulation systems. Stability studies in simulated physiological fluids (e.g., PBS at 37°C) are critical .

Methodological Considerations

- Data reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing crystallographic data in repositories like CCDC or ICSD .

- Statistical reporting : Specify sample size (n ≥3), error margins (95% confidence intervals), and effect sizes in comparative studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.